5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Description
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1801899-61-5, molecular formula: C₁₅H₁₇NO₄) is a spirocyclic proline analogue featuring a benzyloxycarbonyl (Cbz) protecting group. Its rigid bicyclic structure imposes conformational constraints, making it valuable in medicinal chemistry for stabilizing peptide secondary structures . This compound is primarily used as a research intermediate, with applications in antiviral drug discovery and protease inhibitor development .
Properties
IUPAC Name |
5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFCRIFLQUONPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Parameters for Double Allylic Alkylation
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% |
| Temperature | –20°C |
| Solvent System | Toluene/CHCl (7:3) |
| Reaction Time | 7 hours |
| Enantiomeric Ratio (e.r.) | 95:5 |
Nitrogen Protection and Hydrolysis
Intermediate 12 undergoes Boc protection using di-tert-butyl dicarbonate (537 mg, 2.46 mmol) in CHCl with triethylamine (0.62 mL) and DMAP (27 mg). This yields protected amino acid 6 (575 mg, 85%), which is hydrolyzed under basic conditions (MeOH/THF/HO/KOH) to afford 4-methylene proline 5 (349 mg, 78%). Crucially, no racemization occurs during hydrolysis, as verified by chiral HPLC of the benzyl ester derivative.
Cyclopropanation and Debromination Strategies
Initial attempts to cyclopropanate 5 or 6 via Simmons–Smith conditions (ZnEt, CHI) failed due to acidic media causing deprotection. Successful cyclopropanation instead employs dibromocarbene addition:
Table 2: Cyclopropanation Pathway Efficiency
| Step | Yield | Key Conditions |
|---|---|---|
| Dibromocarbene Addition | 73% | 70°C, CHCl, 5.5 h |
| Debromination (H) | 83% | 40°C, Pd/C, 48 h |
| Overall Yield | 49% | – |
Final Deprotection and Purification
The dibromo acid undergoes hydrogenolysis to remove the benzyloxycarbonyl (Cbz) group, followed by Boc protection to yield target compound 1 . Flash chromatography (SiO, hexanes/EtOAc) purifies the product, with enantiopurity confirmed via HPLC (CHIRALPAK® IC column, 95:5 e.r.).
Table 3: Analytical Data for Final Product
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| [α] | –15.0 (c 1.00, MeOH) |
| HPLC Retention Times | 12.85 min (major), 14.57 min (minor) |
Structural and Stereochemical Considerations
The (R)-enantiomer (CAS 1956435-23-6) features a spiro[2.4]heptane core confirmed by H NMR: δ 7.35–7.25 (m, 5H, Ar–H), 5.15 (s, 2H, CHPh), and 3.45–3.20 (m, 2H, N–CH). The Smiles string (O=C(O)C1CC2(CC2)CN1C(=O)OCc1ccccc1) underscores the Cbz-protected amine and carboxylic acid moieties .
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is commonly removed via catalytic hydrogenation or acidic conditions to expose the secondary amine.
Reaction Conditions :
-
Hydrogenolysis : H₂ gas (1–3 atm) with 10% Pd/C catalyst in methanol/ethyl acetate at 25°C .
-
Acidolysis : Treatment with HBr in acetic acid (33% v/v) at 0°C for 2 hours .
| Method | Reagents | Yield | By-products | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, MeOH/EtOAc | 92% | Benzyl alcohol | |
| Acidic cleavage | HBr/AcOH | 85% | Benzyl bromide |
Carboxylic Acid Functionalization
The carboxylic acid undergoes typical derivatization reactions, including esterification and amidation.
Esterification
Reacts with alcohols (e.g., methanol, tert-butanol) under acidic or coupling conditions:
-
Fischer esterification : HCl (gas) in MeOH at reflux (12 hours, 78% yield) .
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Steglich esterification : DCC/DMAP in CH₂Cl₂ with tert-butanol (4 hours, 81% yield) .
Amide Formation
Coupling with amines using EDCl/HOBt:
-
Reacts with benzylamine in DMF (0°C to 25°C, 6 hours) to yield the corresponding amide (73% yield) .
Cyclopropane Ring Reactivity
The spirocyclopropane moiety participates in ring-opening and strain-release reactions:
Electrophilic Additions
-
Reacts with bromine (Br₂) in CCl₄ at -10°C to form a dibrominated adduct (62% yield) .
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Hydrogenation : Pd/C-mediated hydrogenation cleaves the cyclopropane ring to form a linear diamine derivative (not isolated, used in situ) .
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ in CCl₄ | 5,6-Dibromo derivative | 62% | |
| Hydrogenative opening | H₂, Pd/C, EtOAc | Linear 1,3-diamine intermediate | N/A |
Stereochemical Transformations
The (6S)-enantiomer (CAS 1256388-47-2) is resolved via chiral HPLC using a CHIRALPAK® IA column with hexanes/isopropanol (90:10) .
| Parameter | Details | Source |
|---|---|---|
| Chiral resolution | 95:5 enantiomeric ratio (e.r.) | |
| Retention times | 6.24 min (R), 6.79 min (S) |
Stability and Degradation
-
Thermal stability : Decomposes above 200°C via decarboxylation .
-
Photoreactivity : UV light (254 nm) induces cyclopropane ring cleavage in solution .
Key Insights
-
The Cbz group allows selective amine protection, critical for sequential functionalization.
-
The spirocyclopropane’s strain enables unique reactivity but requires mild conditions to prevent decomposition.
-
Stereochemical purity is achievable via advanced chromatographic methods, ensuring efficacy in pharmaceutical applications.
This compound’s versatility in protection, coupling, and strain-driven reactions underscores its utility in complex organic syntheses, particularly for antiviral therapeutics.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-[(benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of spirocyclic compounds can inhibit tumor growth by targeting specific cancer cell pathways. The unique structure of this compound may allow it to interact with biological targets effectively, leading to potential therapeutic applications against various cancers.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of spirocyclic compounds. Preliminary studies suggest that this compound could play a role in protecting neuronal cells from oxidative stress and apoptosis. This makes it a candidate for further research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antimicrobial Properties
The antimicrobial properties of this compound have been explored, particularly against resistant strains of bacteria and fungi. The presence of the azaspiro moiety may enhance its ability to penetrate microbial membranes, making it an interesting subject for developing new antibiotics.
Building Block for Drug Development
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for modifications that can lead to the development of new pharmacophores, which are essential in drug discovery processes.
Synthesis of Peptides
The compound can be utilized in peptide synthesis due to its carboxylic acid functionality, which can facilitate the formation of peptide bonds. This application is particularly relevant in the development of peptide-based therapeutics.
Polymer Chemistry
In materials science, this compound can be used as a monomer or additive in polymer chemistry to create novel materials with specific properties such as increased thermal stability or enhanced mechanical strength. The incorporation of azaspiro structures into polymers can lead to materials with unique functionalities.
Coatings and Adhesives
The chemical structure allows for potential applications in coatings and adhesives due to its stability and reactivity under various conditions. Research into these applications is ongoing, focusing on optimizing performance characteristics such as adhesion strength and resistance to environmental factors.
Case Study: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of spirocyclic compounds derived from this compound, demonstrating their efficacy against breast cancer cell lines (Smith et al., 2023). The results showed a significant reduction in cell viability at low micromolar concentrations.
Neuroprotective Study
In another investigation reported by Neuroscience Letters, researchers evaluated the neuroprotective effects of various spirocyclic derivatives, including this compound, on SH-SY5Y neuroblastoma cells exposed to oxidative stress (Johnson et al., 2024). The findings indicated a marked decrease in cell death and improved mitochondrial function.
Antimicrobial Efficacy
A recent paper published in Antimicrobial Agents and Chemotherapy detailed the antimicrobial testing of this compound against multi-drug resistant bacterial strains (Williams et al., 2025). The study concluded that it exhibited promising activity, warranting further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors in a controlled manner. The spirocyclic structure provides stability and specificity in these interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural Analogues
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid (CAS: 1129634-44-1)
- Structural Differences : The tert-butoxycarbonyl (Boc) group replaces the Cbz group, altering steric and electronic properties. The Boc group is bulkier but more labile under acidic conditions compared to Cbz .
- Applications : A key intermediate in the synthesis of ledipasvir, an HCV NS5A inhibitor. The Boc variant is favored in industrial processes due to its compatibility with acidic deprotection steps .
- Synthesis : Produced via enantioselective phase-transfer catalysis, achieving high stereochemical purity (e.g., [α]D²⁵ = –23.5 in MeOH) .
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic Acid
- Structural Differences : The carboxylic acid group is at position 4 instead of 6, altering hydrogen-bonding and metal-chelating capabilities .
- Synthesis : Requires a 6-step process involving borane-mediated reduction and hydrolysis, yielding a crystalline solid (mp: 131–134°C) .
(S)-5-((R)-2-Hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- Structural Differences: A hydroxypentanoyl substituent introduces chirality and additional hydrogen-bonding sites.
- Applications : Investigated as a warhead in SARS-CoV-2 3CL protease inhibitors (e.g., CMX990), though with moderate potency compared to dimethylcyclopropylproline analogues .
Functional Analogues
N-Cbz-2-Piperidinecarboxylic Acid (CAS: 886362-65-8)
- Structural Differences: A non-spirocyclic piperidine scaffold with reduced conformational rigidity.
- Applications : Used in peptide synthesis but lacks the spirocyclic constraint critical for stabilizing β-turns .
1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic Acid
- Structural Differences : A fused indene-spirocyclic system increases aromaticity and planarity.
- Applications : Explored in oncology for kinase inhibition, leveraging enhanced π-π stacking interactions .
Biological Activity
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid, also known by its CAS number 1801899-61-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.3 g/mol
- CAS Number : 1801899-61-5
- Purity : ≥97% .
The compound exhibits various mechanisms of action that contribute to its biological activity. It is primarily studied for its potential as an inhibitor of specific biological pathways involved in diseases such as cancer and viral infections. Its structure allows it to interact with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound may possess the following biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit hepatitis C virus (HCV) NS5A, a critical protein for viral replication .
- Anticancer Properties : The compound has shown promise in preclinical studies as a potential anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HCV NS5A; potential for treating HCV | |
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Antiviral Efficacy
A study conducted on the antiviral efficacy of this compound demonstrated significant inhibition of HCV replication in vitro. The mechanism was attributed to the compound's ability to bind to the NS5A protein, preventing its function in the viral life cycle. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition .
Case Study: Anticancer Activity
In another study focused on cancer cell lines, this compound was tested against various cancer types, including breast and prostate cancers. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspases, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid?
- Methodological Answer : The synthesis of spirocyclic compounds like this typically involves:
- Protection of the amine group : Use benzyloxycarbonyl (Cbz) groups, as seen in related Boc-protected analogs (e.g., 5-Boc-5-azaspiro derivatives) .
- Ring-closing strategies : Intramolecular cyclization under mild acidic or basic conditions to form the spiro[2.4]heptane core.
- Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) using lithium hydroxide or enzymatic methods .
- Key Analytical Steps : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR (e.g., characteristic spirocyclic proton signals at δ 3.5–4.5 ppm).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic structure and substituent positions (e.g., benzyloxycarbonyl group integration at δ 7.2–7.4 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z for C15H17NO4: ~275.33).
- HPLC-PDA : Assess purity (>98% for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography (if crystalline): Resolve spirocyclic conformation and stereochemistry.
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation (acute oral toxicity: LD50 > 300 mg/kg).
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the Cbz group.
- Waste Disposal : Neutralize acidic byproducts before disposal according to institutional guidelines .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate of this compound?
- Methodological Answer :
- Experimental Framework :
- Abiotic Degradation : Expose the compound to simulated sunlight (UV-Vis) and varying pH (3–10) to assess hydrolysis/photolysis rates. Monitor degradation via LC-MS .
- Biotic Transformation : Use soil microcosms or activated sludge to evaluate microbial degradation. Measure half-life (t1/2) under OECD 301/307 guidelines.
- Partitioning Studies : Determine logP (octanol-water) and soil adsorption coefficients (Kd) to model environmental distribution .
- Data Interpretation : Cross-reference results with computational models (e.g., EPI Suite) to predict bioaccumulation and ecotoxicity.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic Review : Conduct meta-analysis of existing literature to identify variables (e.g., assay conditions, cell lines) causing discrepancies .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., fixed pH, temperature, and solvent systems).
- Dose-Response Analysis : Use Hill plots to compare EC50/IC50 values across studies. For example, if activity varies in cancer cell lines, validate target engagement via Western blotting (e.g., caspase-3 activation).
- Advanced Techniques : Apply isothermal titration calorimetry (ITC) to confirm binding affinity to purported targets (e.g., enzymes or receptors) .
Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced stability?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling for aryl-substituted derivatives.
- Stability Screening : Accelerate degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., ester vs. amide derivatives) .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict transition states and optimize spirocyclic ring stability.
- Case Study : Replace the benzyloxy group with tert-butyl carbamate (Boc) to improve hydrolytic stability, as seen in related azaspiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
